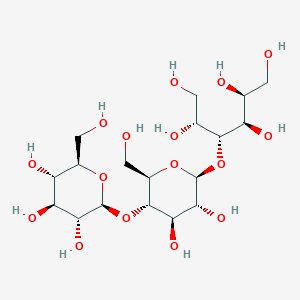
1,4-b-D-Cellotriitol (borohydride reduced cellotriose)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-b-D-Cellotriitol, also known as borohydride reduced cellotriose, is a derivative of cellotriose. Cellotriose is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The reduction of cellotriose with borohydride results in the formation of 1,4-b-D-Cellotriitol, which has applications in various scientific fields due to its unique properties.
Méthodes De Préparation
1,4-b-D-Cellotriitol is prepared through the controlled hydrolysis of cellulose, followed by borohydride reduction and purification . The synthetic route involves:
Hydrolysis of Cellulose: Cellulose is hydrolyzed under controlled conditions to produce cellotriose.
Borohydride Reduction: Cellotriose is then reduced using sodium borohydride (NaBH4) as the reducing agent. This step converts the aldehyde groups in cellotriose to alcohol groups, resulting in the formation of 1,4-b-D-Cellotriitol.
Analyse Des Réactions Chimiques
1,4-b-D-Cellotriitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of polyols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-b-D-Cellotriitol has several scientific research applications:
Industry: It is used in the production of biofuels and biodegradable materials due to its derivation from cellulose.
Mécanisme D'action
The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with specific enzymes. As an inhibitor of glycosidases and glucosidase enzymes, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1,4-b-D-Cellotriitol can be compared with other similar compounds such as:
Cellobiose: A disaccharide composed of two glucose units linked by β-1,4-glycosidic bonds. Unlike 1,4-b-D-Cellotriitol, cellobiose is not reduced and has different chemical properties.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds. It is larger and more complex than 1,4-b-D-Cellotriitol.
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4-glycosidic bonds. The difference in glycosidic linkage results in different chemical and biological properties compared to 1,4-b-D-Cellotriitol.
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-JTCQMAGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














